molecular formula C16H21NO3 B13493936 Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate

Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13493936
M. Wt: 275.34 g/mol
InChI Key: UCIDXSWDJIKWFS-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C16H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate, followed by a series of steps including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and its applications in the synthesis of complex molecules highlight its importance in scientific research .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 4-(2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-13(18)11-14-7-9-17(10-8-14)16(19)20-12-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3

InChI Key

UCIDXSWDJIKWFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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